![molecular formula C12H7N3O4 B13206834 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and furan derivatives under specific conditions. For instance, the reaction of 3-aminopyridine with furan-2-carboxylic acid derivatives in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazole derivatives: Known for their broad range of biological properties, imidazole derivatives are structurally related and often studied alongside pyrimidine compounds
Uniqueness
4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and furan moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H7N3O4 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-oxo-2-pyridin-3-yl-3H-furo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C12H7N3O4/c16-11-9-8(7(5-19-9)12(17)18)14-10(15-11)6-2-1-3-13-4-6/h1-5H,(H,17,18)(H,14,15,16) |
InChI Key |
MVFVUKULCOLWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)OC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
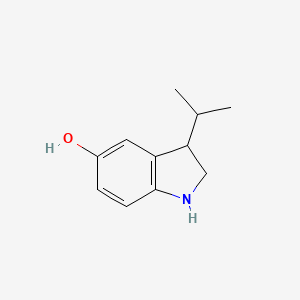


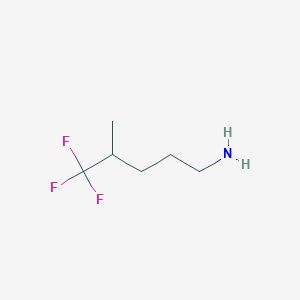
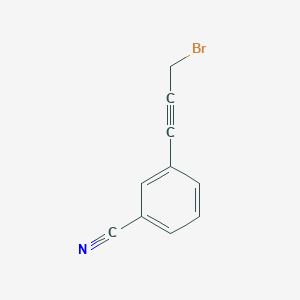
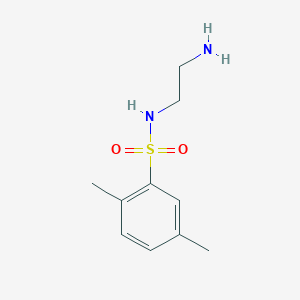
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
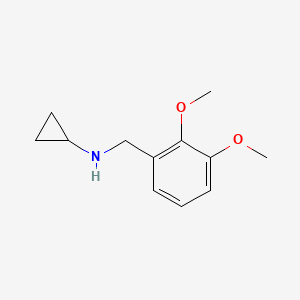
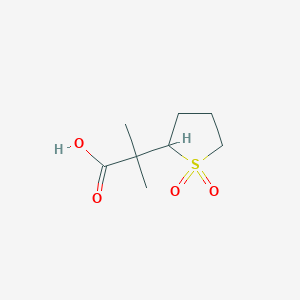

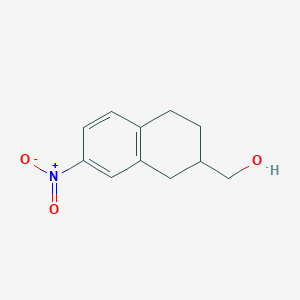
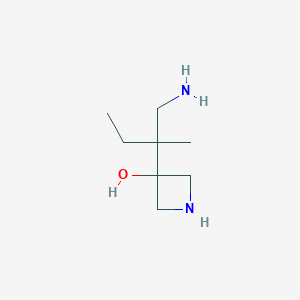
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
